1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at position 1 with an isopropyl group, at position 3 with a pyridin-2-yl moiety, and at position 5 with a carbaldehyde functional group. This structure combines aromatic nitrogen heterocycles (pyrazole and pyridine) with a reactive aldehyde group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The pyridine ring’s nitrogen at the 2-position may enhance hydrogen-bonding capabilities, while the isopropyl group contributes to steric bulk and lipophilicity.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9(2)15-10(8-16)7-12(14-15)11-5-3-4-6-13-11/h3-9H,1-2H3 |
InChI Key |
VSIAVTNHKRQDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is most commonly synthesized via the Knorr pyrazole synthesis , which involves the reaction of hydrazines with 1,3-dicarbonyl compounds such as β-ketoesters or 1,3-diketones. For this compound, a suitable hydrazine derivative (e.g., isopropylhydrazine) is reacted with a β-ketoester or diketone bearing the pyridin-2-yl substituent to generate the pyrazole ring with the desired substitution pattern.
- For example, ethyl 2,4-dioxovalerate can be reacted with 2-acetylpyridine and isopropylhydrazine under acidic conditions to yield the pyrazole core substituted with the pyridin-2-yl group at C-3 and isopropyl at N-1.
Introduction of the Aldehyde Group at C-5
The aldehyde group at the 5-position of the pyrazole ring is typically introduced by a Vilsmeier–Haack formylation reaction . This involves treating the pyrazole intermediate with a Vilsmeier reagent, usually generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to selectively formylate the pyrazole ring at the 5-position.
- This step follows the initial pyrazole formation and provides the 5-carbaldehyde functionality with good yields (often above 90%).
Alternative Synthetic Strategy: Imines as Intermediates
Another approach involves the formation of pyrazole imine intermediates by condensing 2-acetylpyridine with phenylhydrazine derivatives under acidic conditions. These imines are then subjected to Vilsmeier–Haack reaction to yield the corresponding pyrazole aldehydes.
- This method has been reported to give high yields of the aldehyde-substituted pyrazoles and can be adapted for the isopropyl substitution at N-1 by using appropriate hydrazine derivatives.
Functional Group Transformations and Purification
Following synthesis, the aldehyde-bearing pyrazole compounds are typically purified by column chromatography to separate regioisomers or impurities. Reduction or chlorination steps may be employed if further functional group transformations are needed to introduce other substituents or to prepare derivatives.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | β-ketoester + isopropylhydrazine, acidic medium | Formation of 1-isopropyl-3-(pyridin-2-yl)pyrazole intermediate | 85–95% |
| 2 | Vilsmeier–Haack formylation | POCl3 + DMF, 0–40 °C | Introduction of aldehyde at C-5 position | 90–98% |
| 3 | Purification | Column chromatography | Isolation of pure 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | — |
Research Findings and Notes
- The pyrazole ring formation via Knorr synthesis is well-established and provides regioselective access to 1,3,5-substituted pyrazoles.
- Vilsmeier–Haack formylation is highly effective for selective aldehyde introduction at the 5-position of the pyrazole ring without affecting other functional groups.
- The isopropyl group at N-1 can be introduced either by using isopropylhydrazine in the initial ring formation or by alkylation of the pyrazole nitrogen post ring formation.
- The pyridin-2-yl substituent at C-3 is typically introduced via the choice of the appropriate β-diketone or β-ketoester precursor bearing the pyridine ring.
- Reported yields for the overall synthetic sequence range from moderate to excellent (70–98%), depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Pyrazole ring formation | Knorr pyrazole synthesis | β-ketoester, isopropylhydrazine | High regioselectivity, robust | Requires careful control of conditions |
| Aldehyde introduction | Vilsmeier–Haack formylation | POCl3, DMF | High yield, selective formylation | Sensitive to moisture, requires anhydrous conditions |
| Substituent introduction | Use of substituted precursors | 2-acetylpyridine derivatives | Direct incorporation of pyridin-2-yl | Availability of substituted precursors |
| Purification | Column chromatography | Silica gel, solvents | Effective separation | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products:
Oxidation: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and its analogs:
Key Comparative Insights:
Pyridine Substitution Position: The target compound’s pyridin-2-yl group (N at 2-position) contrasts with analogs bearing pyridin-3-yl (CAS 2092721-33-8) or pyridin-4-yl (CAS 2098065-65-5).
N1 Substituents :
- The isopropyl group in the target compound increases lipophilicity compared to smaller substituents like methyl () or cyclopropylmethyl (). This could enhance membrane permeability but reduce aqueous solubility .
Functional Group Reactivity :
- The aldehyde group in the target compound enables nucleophilic additions (e.g., forming hydrazones or imines), unlike the ester group in methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, which is more stable but less reactive .
Biological Relevance :
- While direct data is scarce, analogs like 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate () highlight pyrazole derivatives’ roles as 5-HT4 receptor ligands. The target compound’s aldehyde could facilitate conjugation to biomolecules for targeted drug delivery .
Biological Activity
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS Number: 2092543-18-3) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of 215.25 g/mol. The structure includes a pyrazole ring, which is known for its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 2092543-18-3 |
Anticancer Properties
Research has indicated that compounds with pyrazole structures exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound showed promising results in vitro against several cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. A study found that it exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Case Studies
- Anticancer Study : In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that this compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM .
- Antimicrobial Assessment : A comparative study on the antimicrobial activity of various pyrazoles revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
Research Findings
Recent crystallographic studies have provided insights into the structural characteristics of this compound. The crystal structure analysis revealed bond lengths and angles consistent with theoretical predictions, confirming its stability and potential reactivity in biological systems .
Q & A
Q. Key Considerations :
- Purity of intermediates (monitored via HPLC or TLC) .
- Use of anhydrous conditions for aldehyde stability .
Basic: How is the structure of this compound characterized in academic research?
Methodological Answer:
A multi-technique approach is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
